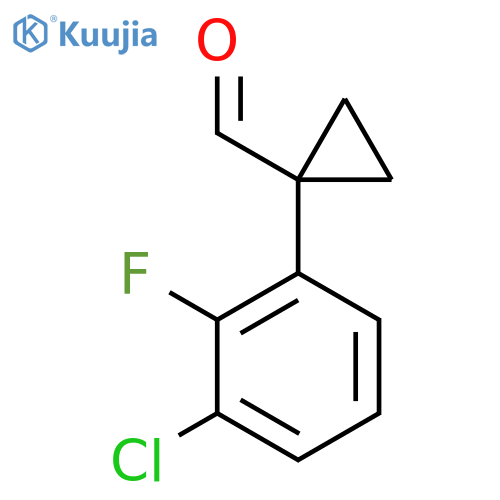Cas no 2228991-14-6 (1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde)

2228991-14-6 structure
商品名:1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde
- 2228991-14-6
- EN300-1996627
-
- インチ: 1S/C10H8ClFO/c11-8-3-1-2-7(9(8)12)10(6-13)4-5-10/h1-3,6H,4-5H2
- InChIKey: DBUHPDGTRPXPTF-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1F)C1(C=O)CC1
計算された属性
- せいみつぶんしりょう: 198.0247707g/mol
- どういたいしつりょう: 198.0247707g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1996627-0.05g |
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde |
2228991-14-6 | 0.05g |
$1068.0 | 2023-09-16 | ||
| Enamine | EN300-1996627-0.1g |
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde |
2228991-14-6 | 0.1g |
$1119.0 | 2023-09-16 | ||
| Enamine | EN300-1996627-1.0g |
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde |
2228991-14-6 | 1g |
$1272.0 | 2023-05-23 | ||
| Enamine | EN300-1996627-0.5g |
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde |
2228991-14-6 | 0.5g |
$1221.0 | 2023-09-16 | ||
| Enamine | EN300-1996627-0.25g |
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde |
2228991-14-6 | 0.25g |
$1170.0 | 2023-09-16 | ||
| Enamine | EN300-1996627-10g |
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde |
2228991-14-6 | 10g |
$5467.0 | 2023-09-16 | ||
| Enamine | EN300-1996627-2.5g |
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde |
2228991-14-6 | 2.5g |
$2492.0 | 2023-09-16 | ||
| Enamine | EN300-1996627-5g |
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde |
2228991-14-6 | 5g |
$3687.0 | 2023-09-16 | ||
| Enamine | EN300-1996627-10.0g |
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde |
2228991-14-6 | 10g |
$5467.0 | 2023-05-23 | ||
| Enamine | EN300-1996627-5.0g |
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde |
2228991-14-6 | 5g |
$3687.0 | 2023-05-23 |
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde 関連文献
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
2228991-14-6 (1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde) 関連製品
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 2039-76-1(3-Acetylphenanthrene)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
